

BAY-2413555 experimental variability and reproducibility

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Compound of Interest

Compound Name: BAY-2413555

Cat. No.: B15619539

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Technical Support Center: BAY-2413555

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the experimental use of **BAY-2413555**, a selective positive allosteric modulator of the M2 muscarinic acetylcholine receptor. This guide includes troubleshooting advice, frequently asked questions, and detailed summaries of available data to address potential issues with experimental variability and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is **BAY-2413555** and what is its primary mechanism of action?

BAY-2413555 is a novel, selective, and reversible positive allosteric modulator (PAM) of the M2 muscarinic acetylcholine receptor (M2R).^{[1][2]} As a PAM, it does not have intrinsic agonistic or antagonistic activity but enhances the affinity of the endogenous ligand, acetylcholine, for the M2 receptor.^{[1][2]} This leads to a leftward shift in the concentration-response curve, potentiating the effects of endogenous parasympathetic signaling.^{[1][2]}

Q2: Why were the clinical trials for **BAY-2413555** terminated?

All ongoing clinical studies with **BAY-2413555** were terminated due to unexpected findings in a preclinical chronic toxicology study in monkeys.^{[1][2]} This long-term (39-week) study revealed evidence of increased vascular inflammation in several organs.^[1] Shorter-term studies (4 and 13 weeks) did not show these adverse effects.^[1]

Q3: What were the key findings from the human clinical trials before termination?

The REMOTE-HF Phase Ib study, although terminated early, showed that **BAY-2413555** was generally safe and well-tolerated in participants with heart failure at doses of 1.25 mg and 5 mg.^[1] No deaths or treatment-emergent adverse events leading to discontinuation were observed.^[1] Promising signs of target engagement were noted, including a larger change in the mean heart rate recovery at 60 seconds in the **BAY-2413555** treatment groups compared to placebo.^[1]

Q4: What is the potency and selectivity profile of **BAY-2413555**?

BAY-2413555 is a potent M2R PAM with an EC₅₀ of 2.0 nM in functional M2-GIRK assays. It has a binding affinity (K_d) of 17 nM for the human M2 receptor. The compound is highly selective for the M2 receptor over other muscarinic receptor subtypes.^{[1][2]}

Troubleshooting Guide

In Vitro Experimentation

Issue 1: High variability in functional assay results (e.g., M2-GIRK assay).

- Potential Cause 1: Cell Line Instability. The expression and coupling of M2 receptors and GIRK channels can vary with cell passage number and culture conditions.
 - Troubleshooting Tip: Use a consistent and low passage number of the cell line. Regularly verify the expression levels of the M2 receptor and GIRK channels.
- Potential Cause 2: Agonist Concentration. As a PAM, the effect of **BAY-2413555** is dependent on the concentration of the orthosteric agonist (e.g., acetylcholine or carbachol).
 - Troubleshooting Tip: Use a fixed, sub-maximal (e.g., EC₂₀-EC₅₀) concentration of the agonist to achieve a stable window for observing potentiation. Ensure precise and consistent agonist preparation and application.
- Potential Cause 3: "Probe Dependence" of PAMs. The observed cooperativity of a PAM can vary depending on the orthosteric agonist used.

- Troubleshooting Tip: If switching between agonists (e.g., acetylcholine vs. carbachol), re-characterize the concentration-response curve for **BAY-2413555**. Report the specific agonist and concentration used in all experiments.

Issue 2: Inconsistent binding affinity (Kd) measurements.

- Potential Cause 1: Radioligand Issues. Degradation or improper handling of the radioligand can lead to inaccurate binding results.
 - Troubleshooting Tip: Aliquot the radioligand upon receipt and store it under recommended conditions. Perform regular quality control checks of the radioligand.
- Potential Cause 2: Non-Equilibrium Conditions. Insufficient incubation time can prevent the binding reaction from reaching equilibrium.
 - Troubleshooting Tip: Determine the optimal incubation time for your specific assay conditions by performing a time-course experiment.

In Vivo Experimentation

Issue 3: Unexpected off-target effects or toxicity in animal models.

- Potential Cause 1: Inflammatory Response. As observed in the chronic monkey toxicology study, long-term administration of **BAY-2413555** may induce vascular inflammation.
 - Troubleshooting Tip: For long-term studies, incorporate regular monitoring of inflammatory markers (e.g., C-reactive protein, cytokines) and histopathological examination of relevant organs. Consider shorter-duration studies if the primary goal is to assess acute pharmacological effects.
- Potential Cause 2: Species-Specific Metabolism. The metabolic profile and clearance of **BAY-2413555** may differ between species, leading to variations in exposure and potential toxicity.
 - Troubleshooting Tip: Conduct pharmacokinetic studies in the chosen animal model to determine the optimal dosing regimen and to correlate exposure levels with observed effects.

Issue 4: High variability in cardiovascular readouts (e.g., heart rate, blood pressure).

- Potential Cause 1: Anesthesia. Anesthetics can significantly impact cardiovascular parameters and autonomic tone, potentially masking or altering the effects of **BAY-2413555**.
 - Troubleshooting Tip: Whenever feasible, use conscious, telemetered animals to obtain more reliable and reproducible cardiovascular data. If anesthesia is necessary, choose an agent with minimal cardiovascular effects and maintain a consistent depth of anesthesia.
- Potential Cause 2: Acclimatization and Stress. Stress from handling and experimental procedures can increase sympathetic tone, counteracting the parasympathetic-enhancing effects of **BAY-2413555**.
 - Troubleshooting Tip: Ensure animals are properly acclimated to the experimental environment and handling procedures. Minimize stress during dosing and data collection.

Data Presentation

Table 1: Potency and Binding Affinity of **BAY-2413555**

Parameter	Value	Assay
EC50	2.0 nM	Functional M2-GIRK Assay
Kd	17 nM	Human M2 Receptor Binding

Table 2: Key Findings from the REMOTE-HF Phase Ib Clinical Trial

Endpoint	BAY-2413555 (Pooled Arms)	Placebo
Mean Change in Heart Rate Recovery at 60s (Part A)	+7.3 bpm	-6.7 bpm
Serious Adverse Events	None reported leading to discontinuation	Not reported
Deaths	0	0

Experimental Protocols

Note: Detailed public protocols for the preclinical assays with **BAY-2413555** are limited. The following are generalized methodologies based on the available information.

Functional M2-GIRK (G-protein-gated inwardly-rectifying potassium channel) Assay

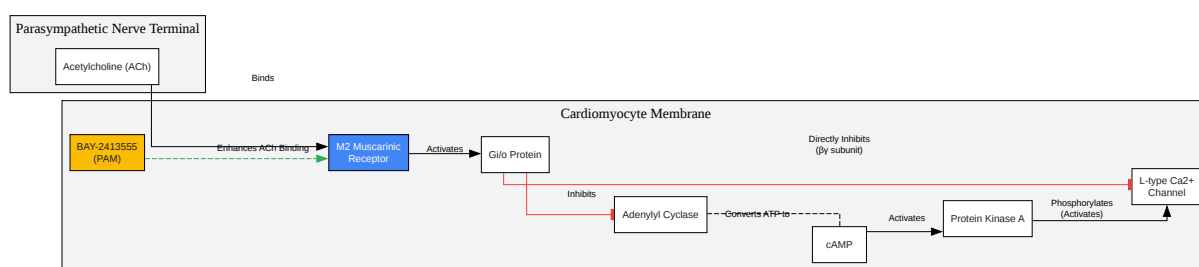
- Cell Line: A stable cell line co-expressing the human M2 muscarinic acetylcholine receptor and GIRK channels.
- Methodology:
 - Cells are cultured to an appropriate confluency in multi-well plates.
 - Cells are loaded with a membrane potential-sensitive dye.
 - A baseline fluorescence reading is taken.
 - Cells are pre-incubated with varying concentrations of **BAY-2413555** or vehicle.
 - A fixed, sub-maximal concentration of an M2 agonist (e.g., acetylcholine or carbachol) is added to stimulate channel opening and subsequent change in membrane potential.
 - The change in fluorescence is measured using a plate reader.
 - Data are analyzed to determine the EC50 of **BAY-2413555** in potentiating the agonist response.

Conscious Dog Heart Failure Model (General Protocol)

- Animal Model: A validated canine model of heart failure is used.
- Methodology:
 - Animals are instrumented for telemetric recording of cardiovascular parameters (e.g., ECG, blood pressure).
 - A baseline recording period is established.

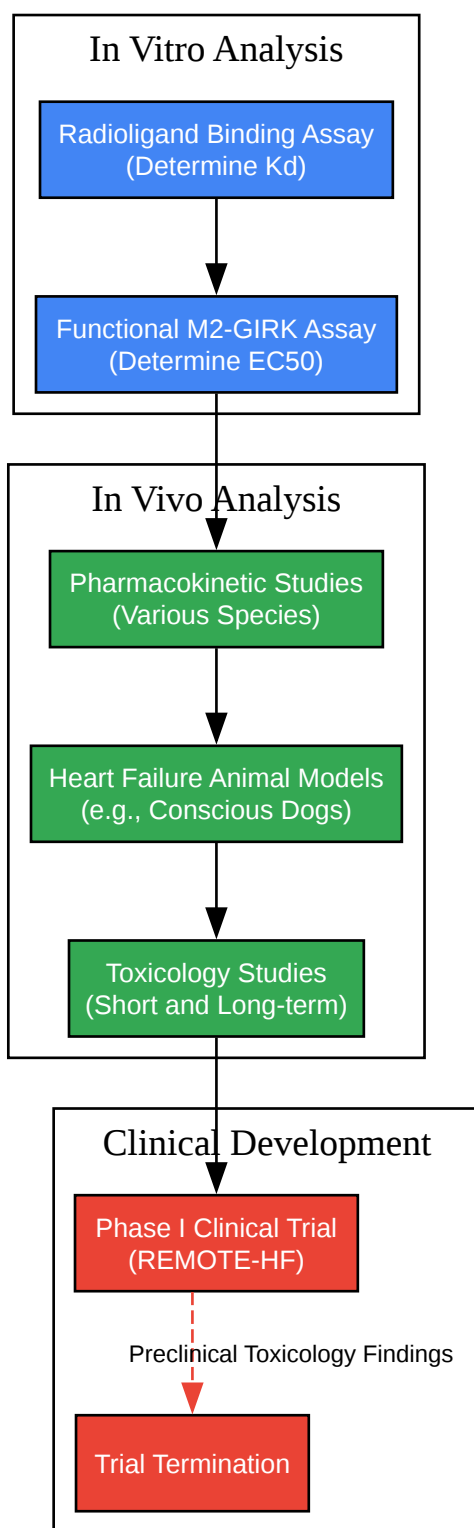
- **BAY-2413555** or vehicle is administered (e.g., orally).
- Cardiovascular parameters are continuously monitored post-dosing.
- Data are analyzed for changes in heart rate, heart rate variability, and other relevant cardiac function parameters.

Visualizations



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Caption: Signaling pathway of **BAY-2413555** as a positive allosteric modulator of the M2 receptor.



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Caption: General experimental and development workflow for **BAY-2413555**.

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References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
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